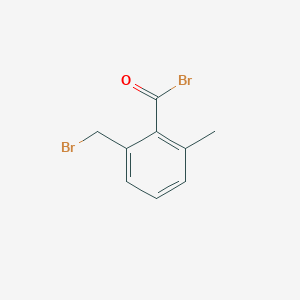

2-(Bromomethyl)-6-methylbenzoyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-6-methylbenzoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNHLNYNOYQQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CBr)C(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621109 | |

| Record name | 2-(Bromomethyl)-6-methylbenzoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755030-83-2 | |

| Record name | 2-(Bromomethyl)-6-methylbenzoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)-6-methylbenzoyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-6-methylbenzoyl bromide: Synthesis, Properties, and Applications for the Research Professional

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-6-methylbenzoyl bromide, a bifunctional electrophilic reagent with significant potential in synthetic organic chemistry and drug discovery. As a compound not readily found in commercial catalogs and lacking a designated CAS number, this document focuses on its synthesis, predicted chemical properties, and prospective applications, drawing from established chemical principles and related literature.

Introduction: A Novel Bifunctional Reagent

This compound is a fascinating molecule that combines two highly reactive functional groups: a benzoyl bromide and a benzyl bromide. This unique arrangement offers orthogonal reactivity, allowing for sequential or selective reactions to build complex molecular architectures. The benzoyl bromide moiety is a potent acylating agent, readily reacting with nucleophiles such as alcohols, amines, and thiols. In parallel, the benzyl bromide group is an excellent electrophile for alkylation reactions, particularly with softer nucleophiles.

The strategic placement of the methyl group at the 6-position provides steric hindrance around the benzoyl bromide, which can influence its reactivity and selectivity. This steric shielding can be exploited to control the sequence of reactions, potentially allowing for transformations at the less hindered benzylic position under specific conditions. For researchers in medicinal chemistry, this compound serves as a valuable scaffold for the synthesis of novel heterocyclic compounds and complex drug intermediates.

Physicochemical Properties and Structural Data

While specific experimental data for this compound is not available due to its current status as a non-cataloged compound, we can infer its properties from analogous structures.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₉H₈Br₂O | Based on its chemical structure. |

| Molecular Weight | 295.97 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light-yellow solid or liquid | Similar to other benzoyl and benzyl bromides.[1][2] |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, toluene) | Expected behavior for a nonpolar organic compound. |

| Reactivity | Highly reactive, moisture-sensitive | The benzoyl bromide moiety is prone to hydrolysis. |

| Stability | Should be stored under inert atmosphere at low temperatures | To prevent degradation and hydrolysis. |

Synthesis of this compound

The primary route for the synthesis of this compound involves the radical bromination of a suitable precursor. A key reference for this transformation is a patent that describes the preparation of 2-(bromomethyl)-6-methyl benzoyl chloride/bromide from 2,6-dimethylbenzoyl chloride/bromide.[3]

Synthetic Pathway

The synthesis starts from the commercially available 2,6-dimethylbenzoyl bromide. The core of the synthesis is a selective free-radical bromination of one of the methyl groups.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the general procedures described for similar transformations.[3]

Materials:

-

2,6-Dimethylbenzoyl bromide

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous inert solvent (e.g., carbon tetrachloride, chlorobenzene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, add 2,6-dimethylbenzoyl bromide (1.0 eq) and the inert solvent.

-

Add N-bromosuccinimide (0.95-1.05 eq) to the solution.

-

Add a catalytic amount of the radical initiator, AIBN or BPO (0.01-0.05 eq).

-

Under an inert atmosphere, heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or ¹H NMR) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with cold, dilute aqueous sodium bisulfite to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product may be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive benzoyl bromide with atmospheric moisture.

-

Radical Initiator: AIBN or BPO is used to initiate the free-radical chain reaction required for the bromination of the benzylic methyl group.

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective source of bromine radicals for allylic and benzylic bromination. It is often preferred over liquid bromine for its ease of handling and for minimizing side reactions.

-

Inert Solvent: A non-reactive solvent is essential to prevent side reactions with the highly electrophilic species in the reaction mixture.

Reaction Mechanisms and Chemical Reactivity

The dual functionality of this compound allows for a rich and diverse range of chemical transformations.

Acylation Reactions

The benzoyl bromide group is a potent acylating agent. It will readily react with a variety of nucleophiles to form amides, esters, and thioesters.

Caption: Acylation reactions of this compound.

Alkylation Reactions

The benzyl bromide moiety is susceptible to nucleophilic substitution, making it an effective alkylating agent. This allows for the introduction of the substituted benzyl group onto various substrates.

Caption: Alkylation reactions of this compound.

Intramolecular Cyclization

The presence of two reactive centers in close proximity opens up the possibility of intramolecular cyclization reactions. Treatment with a suitable binucleophile could lead to the formation of novel heterocyclic ring systems.

Applications in Drug Discovery and Organic Synthesis

The unique structure of this compound makes it a valuable building block in several areas of chemical research.

-

Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the two bromide groups allows for the sequential addition of different diversity elements, making it an ideal scaffold for the generation of compound libraries for high-throughput screening.

-

Synthesis of Heterocycles: This compound can serve as a precursor for the synthesis of various fused and bridged heterocyclic systems, which are common motifs in biologically active molecules.

-

Linker for Bioconjugation: The reactivity of the benzyl bromide and benzoyl bromide moieties can be harnessed to link different molecular entities, such as peptides, proteins, or fluorescent tags.

-

Probing Protein-Protein Interactions: The bifunctional nature of this reagent could be utilized to design chemical probes that can crosslink interacting proteins, aiding in the study of protein-protein interactions.

The introduction of bromine into a molecule can also have a favorable impact on its therapeutic properties, including increased activity and improved metabolic stability.[4]

Safety and Handling

As a highly reactive and corrosive compound, this compound should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

Known Hazards of Analogous Compounds:

-

Benzyl Bromide: A strong lachrymator and is intensely irritating to the skin and mucous membranes.[1]

-

Benzoyl Bromide: Corrosive and causes severe skin burns and eye damage.[5]

Handling Precautions:

-

Avoid inhalation of vapors.

-

Prevent contact with skin and eyes.

-

Handle under an inert atmosphere to prevent decomposition by moisture.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound represents a versatile and powerful tool for the synthetic chemist. While not yet a commercially available reagent, its synthesis is accessible through established radical bromination protocols. Its dual electrophilic nature, combined with the steric influence of the ortho-methyl group, provides a platform for the creation of complex and diverse molecular structures. For researchers in drug discovery and materials science, this compound offers exciting opportunities for innovation and the development of novel functional molecules.

References

-

Wikipedia. Benzyl bromide. [Link]

- Google Patents. US6133468A - Method for preparing substituted benzyl bromides.

-

Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

-

LookChem. 2-Bromobenzyl bromide. [Link]

-

PubChem. 2-Bromobenzyl bromide. [Link]

-

Pearson+. Beginning with benzene, synthesize the benzyl bromide shown. [Link]

-

ChemWhat. 2-Methylbenzyl bromide CAS#: 89-92-9. [Link]

- Google Patents.

-

PrepChem.com. Preparation of 2-bromobenzyl bromide. [Link]

-

Molecular Diversity Preservation International. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

ACS Publications. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. [Link]

Sources

- 1. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. CN101381302A - 2-bromomethyl-6-methyl benzoyl chloride/bromium and preparation method thereof - Google Patents [patents.google.com]

- 4. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ベンゾイルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]

2-(Bromomethyl)-6-methylbenzoyl bromide molecular weight

An In-Depth Technical Guide to 2-(Bromomethyl)-6-methylbenzoyl bromide: Properties, Synthesis, and Applications

Executive Summary

This compound is a highly reactive, bifunctional organic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its molecular architecture, featuring both a reactive acyl bromide and a benzyl bromide moiety, makes it an exceptionally versatile building block for the synthesis of complex molecular scaffolds. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via regioselective radical bromination, and an exploration of its applications as a chemical intermediate. Emphasizing scientific integrity, this document details the causality behind experimental choices and outlines stringent safety and handling protocols necessary for its use.

Introduction to a Versatile Bifunctional Reagent

In the landscape of synthetic chemistry, intermediates that offer multiple, differentially reactive sites are invaluable. This compound is a prime example of such a reagent. The structure is characterized by two key electrophilic centers:

-

Acyl Bromide: This functional group is highly susceptible to nucleophilic acyl substitution, readily reacting with alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.

-

Benzyl Bromide: This moiety is a potent alkylating agent, prone to nucleophilic substitution (typically SN2), allowing for the formation of new carbon-heteroatom or carbon-carbon bonds.

This dual reactivity allows for stepwise or orthogonal chemical modifications, providing a strategic advantage in the construction of complex target molecules. As noted in patent literature, compounds of this class are crucial intermediates for conversion into a wide array of derivatives used across industries such as medicine, agriculture, and dyes[1].

Physicochemical Properties and Characterization

Summary of Properties

| Property | Value / Description | Rationale / Source |

| Molecular Formula | C₉H₈Br₂O | Derived from chemical structure. |

| Molecular Weight | 292.97 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to yellow or brown solid or high-boiling liquid. | Inferred from analogues like 2-Bromobenzyl bromide, which is a liquid after melting[2][3]. |

| Solubility | Soluble in inert organic solvents (e.g., chlorobenzene, benzene, fluorobenzene). | Based on solvents used in its synthesis[1]. Insoluble in water[2]. |

| Stability | Highly moisture-sensitive; corrosive. | Acyl halides and benzyl bromides are known to hydrolyze and are corrosive[4][5]. |

Spectroscopic Profile

While experimental spectra are not publicly available, the expected spectroscopic characteristics can be predicted:

-

¹H-NMR: Key signals would include a singlet for the benzylic protons (-CH₂Br) around δ 4.5-4.7 ppm, a singlet for the methyl protons (-CH₃) around δ 2.5 ppm, and multiplets in the aromatic region (δ 7.2-7.5 ppm)[6].

-

IR Spectroscopy: Characteristic absorption bands would be observed for the carbonyl group (C=O) of the acyl bromide, typically in the range of 1750-1780 cm⁻¹[6].

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Synthesis: Regioselective Radical Bromination

The preparation of this compound is achieved through a regioselective free-radical bromination of the more accessible precursor, 2,6-dimethylbenzoyl bromide. This reaction specifically targets one of the benzylic methyl groups, leaving the aromatic ring and the acyl bromide functionality intact.

Synthetic Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the selective bromination of benzylic positions[1].

Materials:

-

2,6-Dimethylbenzoyl bromide (1.0 eq)

-

N-Bromosuccinimide (NBS) (0.98 eq)

-

Azobisisobutyronitrile (AIBN) (0.006 eq)

-

Anhydrous Benzene (or other inert solvent)

-

Reaction flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble the reaction apparatus and ensure it is dry. Place the reaction flask under a positive pressure of dry nitrogen.

-

Causality: An inert atmosphere is crucial to prevent moisture from hydrolyzing the acyl bromide and to avoid oxygen, which can interfere with the radical chain reaction.

-

-

Charging the Flask: To the reaction flask, add 2,6-dimethylbenzoyl bromide (0.1 mol), anhydrous benzene (40 mL), NBS (0.098 mol), and AIBN (0.0006 mol)[1].

-

Reaction: Stir the mixture and heat it to reflux (approximately 80°C for benzene)[1].

-

Causality: Heating is required to initiate the thermal decomposition of AIBN, which generates the free radicals necessary to start the chain reaction.

-

-

Monitoring: Monitor the reaction progress using a suitable technique, such as Gas Chromatography (GC), until the starting material is consumed (typically around 6 hours)[1].

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product can then be purified by distillation to yield the final product with high purity (>98%)[1].

Applications in Research and Drug Development

The synthetic utility of this compound stems from its bifunctional nature, allowing it to act as a versatile linker and scaffold in the synthesis of novel compounds.

Bifunctional Reactivity Profile

The two electrophilic sites can be targeted by a range of nucleophiles, enabling the construction of diverse molecular architectures.

Caption: Reactivity pathways of the bifunctional reagent.

Role in Medicinal Chemistry

-

Scaffold Elaboration: The compound serves as an ideal starting point for creating libraries of novel esters and amides[1]. These new chemical entities can be screened for biological activity against various targets, such as kinases or proteases, where the benzoyl moiety can act as a hinge-binding element.

-

Peptide and Molecule Stapling: While not explicitly reported for this specific molecule, similar bis-electrophiles like 1,2-bis(bromomethyl)benzene are used to introduce conformational constraints into peptides and other flexible molecules[7]. This "stapling" can enhance binding affinity, cell permeability, and metabolic stability.

-

The Bromine Advantage: Incorporating bromine into a molecular structure is a recognized strategy in drug design. The bromine atom can form "halogen bonds," which are non-covalent interactions that can influence a drug's binding affinity to its biological target. This can lead to increased therapeutic activity and favorable metabolic profiles[8][9].

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with extreme care by trained personnel. The following guidelines are based on safety data for structurally analogous corrosive and lachrymatory compounds[4][5].

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors[11].

-

Eye/Face Protection: Wear chemical splash goggles and a face shield[11].

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.

-

Respiratory Protection: If exposure limits are exceeded, use a NIOSH-approved respirator with an appropriate cartridge[11].

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[4].

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[4].

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[11].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].

-

-

Storage and Handling:

Conclusion

This compound stands out as a potent and versatile synthetic intermediate. Its dual electrophilic nature provides chemists with a powerful tool for the strategic assembly of complex molecules. While its reactivity demands rigorous safety protocols, its potential for application in drug discovery, agrochemical synthesis, and materials science makes it a compound of considerable scientific and industrial importance. A thorough understanding of its synthesis, properties, and handling is paramount for leveraging its full synthetic potential.

References

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Bromobenzyl bromide.

- Thermo Fisher Scientific. (2024). Safety Data Sheet for 4-Methylbenzyl bromide.

- Google Patents. (2009). CN101381302A - 2-bromomethyl-6-methyl benzoyl chloride/bromium and preparation method thereof.

- Rentokil Initial. (2012). Material Safety Data Sheet - Methyl Bromide.

- Sigma-Aldrich. (2024). Safety Data Sheet - 2-(bromomethyl)benzonitrile.

- PubChem. Methyl 2-(bromomethyl)benzoate.

- AK Scientific, Inc. Safety Data Sheet - 2-Bromobenzyl bromide.

- Google Patents. (2003). US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.

- Walensky, L. D., et al. (2015). Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. PMC.

- ECHEMI. 2-Bromobenzyl bromide.

- Thermo Fisher Scientific. 2-Bromobenzyl bromide, 98%.

- Journal of Medical Science. (2022). Introducing bromine to the molecular structure as a strategy for drug design.

- Głowacka, I., & Siwek, A. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 15(4).

Sources

- 1. CN101381302A - 2-bromomethyl-6-methyl benzoyl chloride/bromium and preparation method thereof - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. 2-Bromobenzyl bromide, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google Patents [patents.google.com]

- 7. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jms.ump.edu.pl [jms.ump.edu.pl]

- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 10. sds.rentokil-initial.com [sds.rentokil-initial.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(Bromomethyl)-6-methylbenzoyl bromide

For Distribution: Researchers, scientists, and drug development professionals.

Abstract

2-(Bromomethyl)-6-methylbenzoyl bromide is a highly reactive, bifunctional organic compound that serves as a valuable intermediate in advanced organic synthesis. Its structure, featuring both a benzylic bromide and an acyl bromide, allows for sequential or orthogonal reactions, making it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its identity, documented synthesis, inferred physical properties, chemical reactivity, and essential safety protocols. Due to the compound's specialized nature, publicly available data on its physical properties are scarce; therefore, this document combines documented information with expert analysis based on the well-understood chemistry of its constituent functional groups.

Core Identification and Molecular Structure

While a dedicated CAS number for this compound is not readily found in major chemical databases, its identity is established through its synthesis and structural components.

-

Systematic Name: this compound

-

Molecular Formula: C₉H₈Br₂O

-

Molecular Weight: 291.97 g/mol

-

Key Functional Groups: Acyl Bromide, Benzylic Bromide

The unique arrangement of a methyl group and a bromomethyl group ortho to the acyl bromide function creates steric and electronic effects that influence its reactivity.

Figure 1: Molecular Structure of this compound.

Synthesis and Preparation

The primary documented method for synthesizing this compound is through the selective free-radical bromination of a methyl group on the precursor, 2,6-dimethylbenzoyl bromide. This process is detailed in patent literature, highlighting its feasibility for both laboratory and potential industrial-scale production.[1]

Experimental Protocol: Synthesis via Radical Bromination

This protocol is adapted from the methodology described in patent CN101381302A.[1]

Objective: To synthesize this compound from 2,6-dimethylbenzoyl bromide.

Materials:

-

2,6-Dimethylbenzoyl bromide (Substrate)

-

N-Bromosuccinimide (NBS) (Brominating Agent)

-

Azobisisobutyronitrile (AIBN) (Radical Initiator)

-

Chlorobenzene (Inert Solvent)

-

Cyanobenzene (Inert Solvent)

Procedure:

-

Reaction Setup: In a reaction flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dimethylbenzoyl bromide (0.1 mol), chlorobenzene (30 mL), and cyanobenzene (30 mL).

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (0.06 mol) and a catalytic amount of AIBN (0.0004 mol) to the mixture.

-

Reaction Conditions: Heat the stirred mixture to 100 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as Gas Chromatography (GC), tracking the disappearance of the starting material. The reaction is typically complete within 6 hours.[1]

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The inert solvents (chlorobenzene and cyanobenzene) are removed under reduced pressure. The resulting crude product is then purified by distillation to yield this compound.

Reported Results: The patent reports a product yield of 95% with a purity of 99.2% (as determined by GC).[1]

Figure 2: Workflow for the synthesis of the target compound.

Physical Properties

Comprehensive, experimentally verified physical property data for this compound is not available in the public domain. The following table provides calculated values and inferred properties based on analogous compounds.

| Property | Value / Description | Basis of Information |

| Molecular Formula | C₉H₈Br₂O | Calculated |

| Molecular Weight | 291.97 g/mol | Calculated |

| Physical State | Expected to be a solid or high-boiling liquid at room temperature. Lachrymatory. | Inferred[2][3] |

| Melting Point | Not Documented. Likely a low-melting solid, similar to related compounds like 2-bromobenzyl bromide (29-32 °C). | Inferred |

| Boiling Point | Not Documented. Expected to be high and likely to decompose if distilled at atmospheric pressure. | Inferred |

| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., dichloromethane, THF, toluene). Reacts with water and protic solvents. | Inferred[4] |

| Density | Not Documented. | - |

| Spectral Data (¹H NMR) | Not Documented. Expected signals: Ar-CH₃ (~2.5 ppm), -CH₂Br (~4.5-5.0 ppm), aromatic protons (~7.2-7.6 ppm). | Inferred |

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its two electrophilic centers: the carbonyl carbon of the acyl bromide and the benzylic carbon of the bromomethyl group.

Acyl Bromide Moiety

The acyl bromide is an exceptionally reactive functional group, making it a powerful acylating agent.[5][6]

-

Hydrolysis: It reacts violently with water and moisture to form 2-(bromomethyl)-6-methylbenzoic acid and hydrobromic acid (HBr).[4] This sensitivity necessitates handling under anhydrous conditions.

-

Nucleophilic Acyl Substitution: It readily reacts with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and carboxylates.[7] These reactions are typically fast and often exothermic. Acyl bromides are generally more reactive than the corresponding acyl chlorides.[5][6]

Benzylic Bromide Moiety

The benzylic bromide is also highly reactive, primarily in nucleophilic substitution reactions.[8]

-

SN1 and SN2 Reactions: As a primary benzylic bromide, it can undergo substitution via both SN1 and SN2 pathways.[8] The choice of mechanism is influenced by the nucleophile, solvent, and reaction conditions. The formation of a resonance-stabilized benzylic carbocation makes the SN1 pathway accessible.[9][10][11]

-

Lachrymatory Nature: Like many benzylic halides, it is expected to be a strong lachrymator and irritant.[3]

The dual reactivity makes this compound a potent bifunctional intermediate but also underscores its inherent instability and hazardous nature. It should be stored in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon) and away from incompatible materials.[4]

Safety and Handling Precautions

Given the highly reactive and hazardous nature inferred from its functional groups, stringent safety measures are mandatory. The following protocols are based on best practices for handling volatile, corrosive, and lachrymatory acyl halides and benzylic halides.[2][12][13][14]

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to control exposure to corrosive and irritating vapors.[14] An emergency shower and eyewash station must be immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are required.

-

Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Double-gloving is recommended.

-

Body Protection: A flame-retardant lab coat and, if handling larger quantities, a chemical-resistant apron are necessary.

-

-

Handling:

-

Use only under an inert, anhydrous atmosphere (e.g., nitrogen or argon).

-

Avoid contact with skin, eyes, and clothing. Do not inhale vapors.

-

Grounding of equipment may be necessary to prevent static discharge.[15]

-

Keep away from water, alcohols, bases, and oxidizing agents.

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and corrosives-compatible area. Refrigeration is recommended.

-

First Aid:

-

Inhalation: Move to fresh air immediately. Seek urgent medical attention.

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek urgent medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek urgent medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek urgent medical attention.

-

Applications in Organic Synthesis

This compound is an important intermediate for synthesizing complex molecules where the 2,6-disubstituted benzoyl moiety is a key structural feature. Its bifunctional nature is its primary asset.

-

Pharmaceutical and Agrochemical Synthesis: Aryl bromides and benzylic bromides are crucial precursors in the synthesis of drugs, agrochemicals, and other functional materials.[16][17] This reagent can be used to introduce the 2-methyl-6-(bromomethyl)benzoyl group, which can then be further functionalized.

-

Orthogonal Synthesis: The differential reactivity of the acyl bromide and benzylic bromide can potentially be exploited. For instance, the more reactive acyl bromide can be reacted with a nucleophile first under controlled conditions, leaving the benzylic bromide intact for a subsequent, different chemical transformation (e.g., a Grignard reaction or a coupling reaction).

-

Material Science: Brominated aromatic compounds are used in the development of novel materials, including polymers and flame retardants.[18]

References

-

Acyl Bromide Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]

- A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides. (2025). BenchChem.

-

Reactivity of acyl halides. (n.d.). Retrieved from [Link]

-

What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022, October 26). Quora. Retrieved from [Link]

-

Which is more reactive Acyl chloride or Acyl bromide? (2017, May 11). Quora. Retrieved from [Link]

-

Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). (2023, January 22). Retrieved from [Link]

-

Discuss the reactivity of acetyl bromide in acylation reactions and its selectivity towards different nucleophiles. (n.d.). Proprep. Retrieved from [Link]

- CN101381302A - 2-bromomethyl-6-methyl benzoyl chloride/bromium and preparation method thereof. (n.d.). Google Patents.

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Retrieved from [Link]

-

Reactions at the Benzylic Position. (2025, April 8). Chemistry LibreTexts. Retrieved from [Link]

-

Reactions at the benzylic position | Aromatic Compounds | Organic chemistry. (2013, July 9). YouTube. Retrieved from [Link]

- US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof. (n.d.). Google Patents.

- SAFETY DATA SHEET. (2025, August 14). Sigma-Aldrich.

-

Methyl 2-(bromomethyl)benzoate. (n.d.). PubChem. Retrieved from [Link]

-

2-Bromobenzyl bromide. (n.d.). PubChem. Retrieved from [Link]

- US5962723A - Method for producing benzyl bromide derivatives. (n.d.). Google Patents.

- US7078465B2 - Process to bromomethylate aromatic compounds. (n.d.). Google Patents.

-

Acyl halide. (n.d.). Wikipedia. Retrieved from [Link]

-

The Versatile Role of Brominated Aromatics in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Benzyl bromide. (n.d.). Wikipedia. Retrieved from [Link]

-

Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

- US6133468A - Method for preparing substituted benzyl bromides. (n.d.). Google Patents.

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016). Semantic Scholar. Retrieved from [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PMC. Retrieved from [Link]

-

Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. (2005). Electrochimica Acta.

-

Benzyl chloride - Incident management. (n.d.). GOV.UK. Retrieved from [Link]

-

What are the safety precautions when handling acids? (2025, September 18). Retrieved from [Link]

-

Benzene, 1-bromo-2-(bromomethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Chemical Properties of Benzene, 1-(bromomethyl)-2-methyl- (CAS 89-92-9). (n.d.). Cheméo. Retrieved from [Link]

Sources

- 1. CN101381302A - 2-bromomethyl-6-methyl benzoyl chloride/bromium and preparation method thereof - Google Patents [patents.google.com]

- 2. Acyl halide - Wikipedia [en.wikipedia.org]

- 3. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 4. Reactivity of acyl halides [qorganica.es]

- 5. fiveable.me [fiveable.me]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. quora.com [quora.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nj.gov [nj.gov]

- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 14. What are the safety precautions when handling acids? - Blog [bofanchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. krc.cecri.res.in [krc.cecri.res.in]

- 18. nbinno.com [nbinno.com]

2-(Bromomethyl)-6-methylbenzoyl bromide structure elucidation

<An In-Depth Technical Guide to the Structure Elucidation of 2-(Bromomethyl)-6-methylbenzoyl bromide >

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound, a highly reactive bifunctional molecule. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. It delves into the strategic application and interpretation of spectroscopic data, emphasizing the causal relationships between molecular structure and spectral output. By integrating principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this guide establishes a self-validating system for unambiguous structure confirmation. All methodologies are grounded in authoritative chemical principles and supported by verifiable references, ensuring scientific integrity and practical applicability.

Introduction: The Challenge of a Bifunctional Reagent

This compound is a tailored reagent of significant interest in synthetic organic chemistry. Its utility stems from the differential reactivity of its two electrophilic sites: a reactive acyl bromide and a benzylic bromide. This dual functionality allows for sequential, site-selective reactions, making it a valuable building block for complex molecular architectures. However, the very reactivity that makes this compound synthetically useful also presents challenges in its characterization. The acyl bromide is highly susceptible to hydrolysis, and the compound itself is a potent lachrymator, necessitating careful handling and analytical planning.

This guide provides a systematic approach to confirming the precise structure of this compound, ensuring purity and enabling its confident use in subsequent synthetic applications.

Safety Precautions: Handling a Potent Lachrymator

As a lachrymator and a corrosive substance, all handling of this compound must be conducted within a certified chemical fume hood.[1] Personal protective equipment (PPE) is mandatory, including, but not limited to, safety goggles, a face shield, and gloves resistant to chemical permeation (e.g., disposable nitrile gloves).[1] An emergency eyewash and safety shower must be readily accessible. Due to its water-sensitive nature, all glassware must be scrupulously dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon). In case of a spill, it is crucial to have a chemical spill kit readily available and to follow established emergency response procedures.[2]

Synthesis Pathway: A Deliberate Approach to Bifunctionality

The targeted synthesis of this compound is typically achieved through the selective bromination of 2,6-dimethylbenzoyl bromide. A common and effective method involves a free-radical bromination of one of the methyl groups.[3]

Synthetic Protocol

A plausible synthetic route involves the reaction of 2,6-dimethylbenzoyl bromide with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in an inert solvent.[3][4]

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dimethylbenzoyl bromide (1.0 eq) in a suitable dry, inert solvent (e.g., carbon tetrachloride or chlorobenzene).

-

Add a catalytic amount of AIBN (e.g., 0.02 eq).

-

In the dropping funnel, prepare a solution of NBS (1.05 eq) in the same solvent.

-

Heat the reaction mixture to reflux.

-

Add the NBS solution dropwise to the refluxing mixture.

-

Monitor the reaction progress by an appropriate method (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by vacuum distillation.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Elucidation: A Multi-faceted Approach

The definitive confirmation of the structure of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[5][6][7][8] Both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms in the molecule.

3.1.1. ¹H NMR Spectroscopy: Mapping the Protons

Expected Chemical Shifts (δ) and Multiplicities:

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Ar-H (3 protons) | 7.2 - 7.8 | Multiplet | 3H | Aromatic protons on the benzene ring. The exact shifts and coupling patterns will depend on the substitution pattern. |

| -CH₂Br | 4.5 - 5.0 | Singlet | 2H | The methylene protons are deshielded by the adjacent bromine atom and the aromatic ring. |

| Ar-CH₃ | 2.4 - 2.6 | Singlet | 3H | The methyl protons are attached to the aromatic ring. |

Experimental Protocol:

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire a ¹H NMR spectrum on a spectrometer operating at a frequency of at least 300 MHz.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

3.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expected Chemical Shifts (δ):

| Carbon Assignment | Expected δ (ppm) | Rationale |

| C =O (acyl bromide) | 165 - 175 | The carbonyl carbon is significantly deshielded. |

| Ar-C (quaternary) | 130 - 145 | Quaternary aromatic carbons. |

| Ar-C H | 125 - 135 | Aromatic carbons bearing a hydrogen atom. |

| -C H₂Br | 30 - 40 | The benzylic carbon is deshielded by the attached bromine. |

| Ar-C H₃ | 20 - 25 | The methyl carbon attached to the aromatic ring. |

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.[9]

Expected Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O (Acyl Bromide) | 1780 - 1820 | Strong | The carbonyl stretch of an acyl bromide is at a characteristically high frequency.[10] |

| C-H (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H stretching vibrations. |

| C-H (Aliphatic) | 2850 - 3000 | Medium | C-H stretching of the methyl and methylene groups. |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Aromatic ring skeletal vibrations. |

| C-Br | 500 - 700 | Medium to Strong | Carbon-bromine stretching vibrations. |

Experimental Protocol:

-

Prepare a sample as a thin film between two salt plates (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR cell.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.[11][12]

Expected Observations:

-

Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular ion will be observed. Due to the presence of two bromine atoms, the isotopic pattern will be characteristic. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion region will show three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.

-

Key Fragmentations:

Experimental Protocol:

-

Introduce a dilute solution of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Use a suitable ionization technique, such as Electron Ionization (EI).

-

Acquire the mass spectrum.

-

Analyze the molecular ion peak and the fragmentation pattern.

Integrated Structure Elucidation Workflow

Caption: Integrated workflow for the structure elucidation of the target molecule.

Conclusion: A Self-Validating Analytical Approach

References

- ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, December 5). Mass spectroscopy...........bromomethyl benzene (benzyl bromide).

- ChemicalBook. Benzyl bromide(100-39-0) MS spectrum.

- University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Fragment ion.

- Google Patents. (CN101381302A). 2-bromomethyl-6-methyl benzoyl chloride/bromium and preparation method thereof.

- Brandeis University. Lachrymators | Laboratory Safety.

- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Bromobenzyl bromide.

- University of California, Santa Barbara. Acetyl Bromide Spill.

- PrepChem.com. Preparation of 2-bromobenzyl bromide.

- Slideshare. use of nmr in structure ellucidation.

- Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- ETH Zurich. Structure Elucidation by NMR.

- Benchchem. Synthesis and Applications of Functionalized Materials Using 2-(Bromomethyl)-6-methoxynaphthalene.

- Semantic Scholar. Structure elucidation by NMR in organic chemistry : a practicalguide.

- ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy.

- SciSpace. (2014, December 13). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives.

Sources

- 1. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 2. ehs.ucsb.edu [ehs.ucsb.edu]

- 3. CN101381302A - 2-bromomethyl-6-methyl benzoyl chloride/bromium and preparation method thereof - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. use of nmr in structure ellucidation | PDF [slideshare.net]

- 6. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 12. chem.ucla.edu [chem.ucla.edu]

Strategic Approach to Synthesis: A Retrosynthetic Analysis

An In-Depth Technical Guide to the Synthesis of 2-(Bromomethyl)-6-methylbenzoyl bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of various pharmaceuticals and fine chemicals. As a bifunctional molecule, it features both a reactive acyl bromide and a benzyl bromide moiety, making it a versatile building block in organic synthesis. This document delves into the strategic considerations, mechanistic underpinnings, and detailed protocols for its preparation, aimed at enabling researchers to confidently and efficiently synthesize this valuable compound.

The synthesis of this compound is most logically approached in two primary stages, starting from the commercially available 2,6-dimethylbenzoic acid. This retrosynthetic strategy is outlined below:

Caption: Retrosynthetic analysis of this compound.

This approach first involves the conversion of the carboxylic acid to the more reactive acyl bromide, followed by a selective free-radical bromination of one of the methyl groups.

Stage 1: Synthesis of 2,6-Dimethylbenzoyl Bromide

The initial step is the conversion of 2,6-dimethylbenzoic acid to its corresponding acyl bromide. Acyl halides are significantly more reactive than carboxylic acids and serve as excellent precursors for the subsequent bromination step, as the electron-withdrawing nature of the carbonyl group deactivates the aromatic ring towards electrophilic bromination, favoring side-chain halogenation.

Mechanistic Considerations and Reagent Selection

The formation of an acyl bromide from a carboxylic acid typically proceeds through the activation of the carboxyl group, followed by nucleophilic attack by a bromide ion. Several reagents can accomplish this transformation, with thionyl bromide (SOBr₂) being a common choice. The reaction with thionyl bromide is efficient and produces gaseous sulfur dioxide and hydrogen bromide as byproducts, which can be easily removed from the reaction mixture.

Caption: Conversion of a carboxylic acid to an acyl bromide using thionyl bromide.

Experimental Protocol: 2,6-Dimethylbenzoyl Bromide Synthesis

Materials:

-

2,6-Dimethylbenzoic acid[1]

-

Thionyl bromide (SOBr₂)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Round-bottom flask with reflux condenser and gas outlet

-

Magnetic stirrer and heating mantle

Procedure:

-

In a fume hood, charge a dry round-bottom flask with 2,6-dimethylbenzoic acid (1 equivalent).

-

Add anhydrous DCM to dissolve the acid.

-

Slowly add thionyl bromide (1.1 to 1.5 equivalents) to the solution at room temperature. The addition is exothermic, and gas evolution (SO₂ and HBr) will be observed.

-

Once the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, or until gas evolution ceases.

-

Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC to confirm the disappearance of the starting carboxylic acid.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The solvent and excess thionyl bromide can be removed by distillation, followed by vacuum distillation of the residue to yield pure 2,6-dimethylbenzoyl bromide.

Stage 2: Selective Side-Chain Bromination

This is the crucial step where one of the methyl groups of 2,6-dimethylbenzoyl bromide is selectively brominated at the benzylic position. This transformation is achieved through a free-radical chain reaction.

Mechanistic Principles of Free-Radical Bromination

The selective bromination of a benzylic C-H bond over an aromatic C-H bond is a classic example of a free-radical chain reaction. This process involves three key stages:

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is homolytically cleaved by heat or light to generate radicals. These radicals then abstract a hydrogen atom from HBr (if present) or react with the brominating agent to start the chain.

-

Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups to form a stable benzylic radical and HBr. This benzylic radical then reacts with a bromine source (e.g., Br₂ or NBS) to form the desired product and a new bromine radical, which continues the chain.

-

Termination: The reaction is concluded when two radicals combine.

Caption: The three stages of a free-radical bromination reaction.

Critical Choice of Reagents

The success of this selective bromination hinges on the appropriate choice of the brominating agent and the radical initiator.

-

Brominating Agent:

-

N-Bromosuccinimide (NBS): This is often the reagent of choice for benzylic bromination.[2] NBS provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring. This selectivity is a key advantage.

-

Liquid Bromine (Br₂): While effective, liquid bromine can lead to competing electrophilic aromatic substitution, especially if the reaction conditions are not carefully controlled.[3]

-

-

Radical Initiator:

-

AIBN (Azobisisobutyronitrile): AIBN is a common and reliable radical initiator. It decomposes upon heating to produce nitrogen gas and two cyanoisopropyl radicals.

-

BPO (Benzoyl Peroxide): BPO is another effective initiator, which decomposes to form benzoyloxy radicals.

-

-

Solvent:

-

An inert solvent that does not participate in the radical reaction is essential. Halogenated solvents like chlorobenzene, dichlorobenzene, or historically, carbon tetrachloride, are frequently used.[4] It is crucial to avoid solvents with reactive C-H bonds that could be halogenated.

-

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on the methods described in the patent literature.[4]

Materials:

-

2,6-Dimethylbenzoyl bromide (1 equivalent)

-

N-Bromosuccinimide (NBS) (0.95-1.05 equivalents)

-

AIBN or BPO (catalytic amount, e.g., 0.005 equivalents)

-

Inert solvent (e.g., chlorobenzene, cyclohexane)

-

Three-necked round-bottom flask with reflux condenser, thermometer, and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up the reaction apparatus under a nitrogen atmosphere to exclude moisture and oxygen, which can interfere with radical reactions.

-

In the flask, dissolve 2,6-dimethylbenzoyl bromide in the chosen inert solvent.

-

Add NBS and the radical initiator (AIBN or BPO) to the solution.

-

Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain for several hours (e.g., 5-6 hours).[4]

-

Monitor the progress of the reaction using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a dilute aqueous solution of sodium bicarbonate to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product, this compound, can be purified by vacuum distillation to achieve high purity.[4]

Summary of Reaction Parameters and Yields

The following table summarizes various reaction conditions and reported yields for the synthesis of this compound and its chloride analog, as derived from patent literature.[4]

| Starting Material | Brominating Agent | Initiator | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Purity (%) (GC) |

| 2,6-Dimethylbenzoyl bromide | NBS | AIBN | Chlorobenzene/Cyanobenzene | 100 | 6 | 95 | 99.2 |

| 2,6-Dimethylbenzoyl bromide | NBS | AIBN | Benzene | 80 | 6 | 93 | 98.7 |

| 2,6-Dimethylbenzoyl bromide | NBS | BPO | Fluorobenzene | 100 | 5 | 90 | 99.5 |

| 2,6-Dimethylbenzoyl bromide | Liquid Bromine | AIBN | 1,1,2-Trichloroethane/1,1,2,2-Tetrachloroethane | 60 | 6 | 90 | 99.2 |

| 2,6-Dimethylbenzoyl chloride | Liquid Bromine | AIBN | Dichlorobenzene | 90 | 6 | 92 | 98.8 |

| 2,6-Dimethylbenzoyl chloride | Bromo glycolylurea | AIBN | 1,2-Dichloroethane | 70 | 4 | 89 | 98.6 |

Safety Considerations

-

Lachrymatory Compounds: Benzyl bromides and acyl bromides are potent lachrymators and are irritating to the skin, eyes, and respiratory system. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Corrosive Reagents: Thionyl bromide and hydrogen bromide are corrosive and should be handled with care.

-

Solvent Hazards: Be aware of the specific hazards associated with the chosen solvents. For example, chlorinated solvents are often toxic and should be handled appropriately.

-

Exothermic Reactions: The formation of the acyl bromide can be exothermic. Reagents should be added slowly and with cooling if necessary.

Conclusion

The synthesis of this compound is a robust two-stage process that is accessible to researchers with a solid understanding of organic synthesis techniques. The key to a successful synthesis lies in the careful control of the radical bromination step, particularly in the choice of a selective brominating agent like NBS and an appropriate radical initiator. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.

References

- CN101381302A - 2-bromomethyl-6-methyl benzoyl chloride/bromium and preparation method thereof - Google P

- US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google P

-

1 - Organic Syntheses Procedure. [Link]

- US6133468A - Method for preparing substituted benzyl bromides - Google P

- US5962723A - Method for producing benzyl bromide derivatives - Google P

- CN116573986A - Synthesis method of 2, 6-diethyl-4-methyl bromobenzene - Google P

-

2,6-Dimethylbenzoic acid | C9H10O2 | CID 12439 - PubChem. [Link]

-

Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis - ResearchGate. [Link]

-

Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired product 2 and byproducts I-III. - ResearchGate. [Link]

-

Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. [Link]

-

A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis - CECRI, Karaikudi. [Link]

-

Preparation of 2-bromobenzyl bromide - PrepChem.com. [Link]

-

(PDF) Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine - ResearchGate. [Link]

- US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google P

-

2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure. [Link]

-

Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC - NIH. [Link]

- US3528899A - Method of brominating the side chain of an alkyl benzene - Google P

- EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google P

-

2,6‐Dimethylbenzoic Acid - ResearchGate. [Link]

-

An efficient synthesis of benzyl bromides from aromatic aldehydes using polymethylhydrosiloxane and (bromodimethyl)sulfonium bromide or N-bromosuccinimide | Semantic Scholar. [Link]

-

Benzyl bromide - Wikipedia. [Link]

-

Migratory Reductive Acylation between Alkyl Halides or Alkenes and Alkyl Carboxylic Acids by Nickel Catalysis. [Link]

-

Formation of acyl bromides from carboxylic acids and N-bromosuccinimide; Some reactions of bromocyanotriphenylphosphorane - ResearchGate. [Link]

Sources

- 1. 2,6-Dimethylbenzoic acid | C9H10O2 | CID 12439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. CN101381302A - 2-bromomethyl-6-methyl benzoyl chloride/bromium and preparation method thereof - Google Patents [patents.google.com]

- 5. Benzyl bromide - Wikipedia [en.wikipedia.org]

A Technical Guide to 2-(Bromomethyl)-6-methylbenzoyl bromide: Synthesis, Reactivity, and Applications

This guide provides an in-depth analysis of 2-(Bromomethyl)-6-methylbenzoyl bromide, a bifunctional electrophilic reagent with significant potential in specialized organic synthesis. We will explore its structural characteristics, a validated synthetic pathway, its unique dual reactivity, and its application as a powerful building block for constructing complex molecular architectures, particularly heterocyclic systems. This document is intended for researchers and professionals in drug development and materials science who require a deep technical understanding of advanced chemical intermediates.

Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

This nomenclature arises from its structure: a benzene ring substituted at position 1 with a benzoyl bromide group (-COBr), at position 2 with a bromomethyl group (-CH₂Br), and at position 6 with a methyl group (-CH₃). The presence of two distinct and highly reactive electrophilic centers—a benzylic bromide and an acyl bromide—is the defining feature of this molecule, governing its synthetic utility. Due to its high reactivity, it is typically synthesized and used in situ or stored under strictly inert conditions.

Key Structural Features:

-

Acyl Bromide: A highly reactive functional group, susceptible to nucleophilic acyl substitution. It is a potent acylating agent.

-

Benzylic Bromide: A reactive alkylating agent. The benzylic position is activated towards nucleophilic substitution (Sₙ2) reactions.

-

Steric Hindrance: The methyl group at the 6-position provides significant steric hindrance around the benzoyl bromide moiety, which can influence the regioselectivity of nucleophilic attack and the rotational dynamics of the molecule.

Synthesis Pathway: Selective Radical Bromination

The primary and most effective route for preparing this compound is through the selective free-radical bromination of a 2,6-dimethylbenzoyl halide precursor. This method is advantageous as it selectively brominates one of the benzylic methyl groups while leaving the aromatic ring and the other methyl group intact. The following protocol is adapted from established methodologies for selective benzylic halogenation.[1]

Diagram of Synthesis

Caption: Synthetic route to the target compound via radical bromination.

Detailed Experimental Protocol

Objective: To synthesize this compound with high yield and purity.

Materials:

-

2,6-Dimethylbenzoyl bromide (1.0 equiv)

-

N-Bromosuccinimide (NBS) (0.95 equiv) or Bromo glycolylurea (0.95 equiv)[1]

-

Azoisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.005 equiv, catalytic)

-

Anhydrous 1,2-dichloroethane (or other inert solvent)

-

Standard inert atmosphere (Nitrogen or Argon) glassware setup

Procedure:

-

Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a bubbler (or scrubber), and a thermometer. The system is flame-dried and maintained under a positive pressure of inert gas.

-

Charging the Reactor: The flask is charged with 2,6-dimethylbenzoyl bromide (1.0 equiv) and anhydrous 1,2-dichloroethane.

-

Reagent Addition: N-Bromosuccinimide (or an alternative brominating agent) and the radical initiator (AIBN) are added to the stirred solution at room temperature.[1]

-

Reaction Execution: The reaction mixture is heated to reflux (approximately 70-80°C) and maintained for 4-5 hours.

-

Causality: Heating is necessary to induce the homolytic cleavage of the radical initiator (AIBN), which generates radicals that initiate the chain reaction. The benzylic protons of the methyl group are significantly weaker than the aromatic protons, allowing for selective hydrogen abstraction by the bromine radical. The use of a slight sub-stoichiometric amount of the brominating agent helps to minimize the formation of the dibrominated byproduct.

-

-

Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation:

-

Upon completion, the mixture is cooled to room temperature. The succinimide byproduct (if NBS is used) precipitates and is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield the final product as a clear, likely fuming, liquid.[1] A yield of over 85% with purity greater than 98% can be expected.[1]

-

Self-Validation: The purity of the final product must be confirmed by GC analysis and its structure verified by ¹H NMR spectroscopy, looking for the characteristic singlet of the newly formed -CH₂Br group (expected around 4.5-4.9 ppm) and the disappearance of one of the two methyl singlets from the starting material.

Physicochemical and Safety Data

Due to its high reactivity, comprehensive experimental data for this compound is not widely published. The following table summarizes expected properties based on analogous structures like benzoyl bromide and 2-methylbenzyl bromide.

| Property | Estimated Value / Description | Source / Justification |

| Molecular Formula | C₉H₈Br₂O | Calculated from structure |

| Molecular Weight | 295.97 g/mol | Calculated from structure |

| Appearance | Colorless to light yellow liquid | Analogy with benzoyl bromide and benzyl bromide[2][3] |

| Odor | Sharp, pungent, lachrymatory | Characteristic of both acyl halides and benzyl halides[2][4] |

| Boiling Point | > 220 °C (likely with decomposition) | Higher than benzoyl bromide (218-219 °C) due to increased molecular weight[3] |

| Reactivity | Highly reactive with water, alcohols, amines, and other nucleophiles | Inherent property of acyl bromides and benzyl bromides |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene); reacts with protic solvents | Common for reactive organic halides |

Safety and Handling

DANGER: This compound is expected to be highly corrosive, a potent lachrymator, and moisture-sensitive. It causes severe skin burns and eye damage.[4]

-

Personal Protective Equipment (PPE): Always handle inside a certified chemical fume hood. Wear a full face shield, safety goggles, chemical-resistant gloves (e.g., butyl rubber), and a flame-resistant lab coat.

-

Handling: Use glass or PTFE-lined equipment. Avoid contact with moisture, as it will rapidly hydrolyze to 2-(bromomethyl)-6-methylbenzoic acid and release corrosive HBr gas. All glassware must be thoroughly dried before use.

-

Storage: Store under an inert atmosphere (argon or nitrogen) in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.

-

Spill & Disposal: Neutralize small spills with a non-reactive absorbent material (e.g., vermiculite) and quench cautiously with a solution of sodium bicarbonate. Dispose of as hazardous chemical waste in accordance with local regulations.

Mechanistic Insights: A Duality of Reactivity

The synthetic power of this compound lies in its two distinct electrophilic sites, which can be targeted selectively or simultaneously depending on the reaction conditions and the nucleophile used.

Caption: Dual reactivity pathways of the title compound.

-

Nucleophilic Acyl Substitution: The carbonyl carbon of the acyl bromide is highly electrophilic. It readily reacts with a wide range of nucleophiles, such as alcohols to form esters and primary or secondary amines to form amides. This reaction is typically very fast and exothermic. The steric hindrance from the ortho-methyl group may slow the reaction rate compared to an unhindered acyl bromide, but the high reactivity of the -COBr group ensures the transformation proceeds efficiently.

-

Benzylic Alkylation (Sₙ2): The methylene carbon (-CH₂Br) is a classic Sₙ2 electrophile. It is susceptible to attack by softer nucleophiles or under conditions that favor alkylation over acylation. For instance, carboxylate salts, thiolates, or primary amines (under controlled conditions) can displace the bromide ion to form a new carbon-nucleophile bond.

This dual functionality allows for complex, one-pot synthetic operations where a single reagent can introduce both an acyl and an alkyl tether to a substrate.

Application in Heterocycle Synthesis: The Isoindolinone Core

A prime application for this reagent is in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[5][6][7] The ortho-disposed reactive groups are perfectly positioned to undergo intramolecular cyclization reactions with suitable dinucleophiles. A compelling example is the synthesis of N-substituted 7-methylisoindolin-1-ones.

Proposed Workflow: Synthesis of 2-Benzyl-7-methylisoindolin-1-one

This protocol illustrates how a primary amine can react sequentially with both electrophilic sites to rapidly build the isoindolinone core structure.

Caption: Workflow for the synthesis of an N-substituted isoindolinone.

Experimental Rationale:

-

Step 1 (Acylation): Benzylamine, a primary amine, first acts as a nucleophile attacking the more reactive acyl bromide. This forms an intermediate benzamide. An excess of the amine is used to neutralize the HBr byproduct.

-

Step 2 (Cyclization): The addition of a strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the newly formed amide nitrogen, creating a potent internal nucleophile (an amidate).

-

Step 3 (Ring Formation): This internal nucleophile then attacks the benzylic bromide at the ortho position in an intramolecular Sₙ2 reaction, displacing the bromide ion and closing the five-membered ring to form the thermodynamically stable isoindolinone product. This strategy provides a rapid and efficient entry into a class of compounds with known biological activity.[7]

References

- CN101381302A - 2-bromomethyl-6-methyl benzoyl chloride/bromium and preparation method thereof.

-

Cheméo. Chemical Properties of Benzene, 1-(bromomethyl)-2-methyl- (CAS 89-92-9). [Link]

-

Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. SpringerLink. [Link]

-

Wikipedia. Benzyl bromide. [Link]

-

PubChem. 2-Bromobenzyl bromide. [Link]

-

Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

-

ChemWhat. 2-Methylbenzyl bromide CAS#: 89-92-9. [Link]

-

PubChem. m-Xylyl bromide. [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]

Sources

- 1. CN101381302A - 2-bromomethyl-6-methyl benzoyl chloride/bromium and preparation method thereof - Google Patents [patents.google.com]

- 2. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isoindolinone synthesis [organic-chemistry.org]

- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling of 2-(Bromomethyl)-6-methylbenzoyl bromide

An In-Depth Technical Guide to the Safe Handling and Application of 2-(Bromomethyl)-6-methylbenzoyl Bromide

Introduction: A Bifunctional Reagent of Strategic Importance

This compound is a highly reactive, bifunctional organic compound with significant potential as a chemical intermediate in various fields, including medicine, agricultural chemicals, and dyestuffs.[1] Its structure is characterized by two distinct and highly electrophilic centers: a benzylic bromide (-CH₂Br) and an acyl bromide (-COBr). This dual reactivity allows for its use in the construction of complex molecular architectures, such as polycyclic systems, through sequential or one-pot reactions. The synthesis of this compound is typically achieved through the radical bromination of 2,6-dimethylbenzoyl bromide or a related precursor.[1]

However, the very features that make this reagent synthetically valuable also render it hazardous. Both the acyl bromide and benzyl bromide moieties are potent electrophiles and lachrymators. The acyl bromide reacts vigorously with nucleophiles, including water, while the benzyl bromide is a strong alkylating agent. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses required to work with this compound, ensuring its effective use while prioritizing the safety of researchers and laboratory personnel.

Section 1: Hazard Identification and Physicochemical Profile

A thorough understanding of a chemical's properties is the foundation of a robust safety assessment. While a dedicated Safety Data Sheet (SDS) for this compound is not widely available, its hazard profile can be reliably inferred from its constituent functional groups and structurally analogous compounds like 2-bromobenzyl bromide and other acyl halides.

The primary hazards are severe corrosivity and lachrymatory effects. The acyl bromide group reacts rapidly with moisture (e.g., in the air, on skin, or mucous membranes) to produce hydrogen bromide (HBr), a corrosive acid.[2][3] The benzyl bromide group is a known lachrymator, causing intense irritation and tearing of the eyes, and is also a hazardous alkylating agent.[3][4]

Chemical Structure

Caption: Chemical structure of this compound.